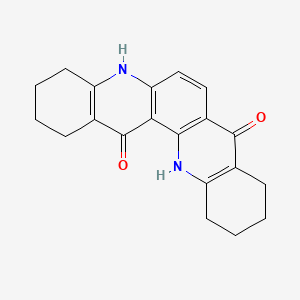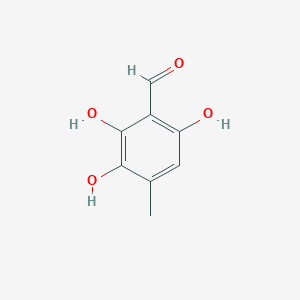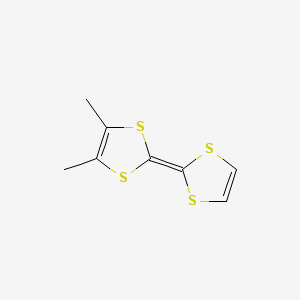
Dimethyltetrathiafulvalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyltetrathiafulvalene is an organosulfur compound belonging to the tetrathiafulvalene family. It is known for its unique electronic properties, making it a significant subject of study in materials science and chemistry. The compound has been utilized in the preparation of charge transfer complexes and has shown potential in various applications, including organic electronics and superconductors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyltetrathiafulvalene can be synthesized through electrochemical oxidation and co-crystallization with various inorganic anions. One common method involves the use of tetrathiafulvalene derivatives as starting materials, which undergo partial chemical oxidation to form the desired compound . The synthesis typically requires controlled conditions, including specific temperatures and solvents, to ensure the formation of high-purity crystals.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using electrochemical techniques. The process involves the careful control of reaction parameters to achieve the desired product yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s electronic properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like nitrite anions and reducing agents such as tetracyanoquinodimethane. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various charge transfer complexes and radical cation salts. These products exhibit unique electronic properties, making them valuable in the study of organic conductors and superconductors .
Applications De Recherche Scientifique
In chemistry, it is used to prepare charge transfer complexes that exhibit metallic conductivity and superconductivity . In biology and medicine, the compound’s electronic properties are being explored for potential use in biosensors and other diagnostic tools . Additionally, dimethyltetrathiafulvalene has shown promise in the development of organic electronic devices, including transistors and photovoltaic cells .
Mécanisme D'action
The mechanism of action of dimethyltetrathiafulvalene involves its ability to undergo redox reactions, which alter its electronic properties. The compound interacts with various molecular targets, including inorganic anions and organic acceptors, to form charge transfer complexes. These interactions are facilitated by the compound’s unique electronic structure, which allows for efficient electron transfer and conductivity .
Comparaison Avec Des Composés Similaires
Dimethyltetrathiafulvalene is similar to other tetrathiafulvalene derivatives, such as tetrathiafulvalene itself and its substituted variants. this compound is unique due to its specific electronic properties and the ability to form stable charge transfer complexes with a wide range of acceptors . Other similar compounds include tetracyanoquinodimethane and various quinone derivatives, which also exhibit interesting electronic properties but differ in their chemical reactivity and stability .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique electronic properties and ability to form stable charge transfer complexes make it a valuable subject of study in materials science, chemistry, and beyond. Continued research into its synthesis, reactions, and applications will likely yield further insights and innovations.
Propriétés
Numéro CAS |
62024-60-6 |
|---|---|
Formule moléculaire |
C8H8S4 |
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole |
InChI |
InChI=1S/C8H8S4/c1-5-6(2)12-8(11-5)7-9-3-4-10-7/h3-4H,1-2H3 |
Clé InChI |
BTQDPOVTMFCMKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C2SC=CS2)S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


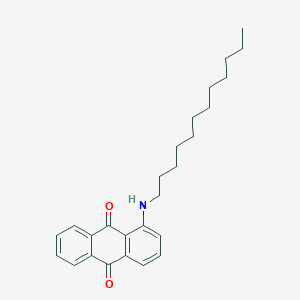

![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
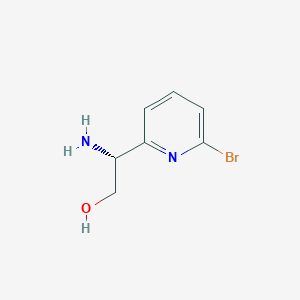
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
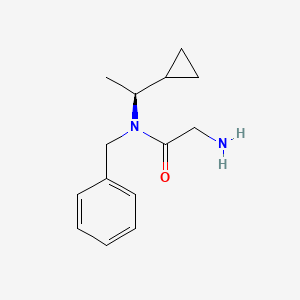
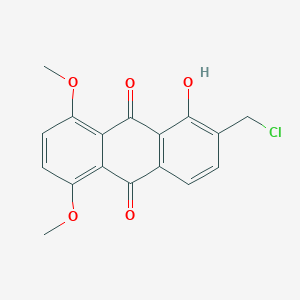

![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)

